molecular formula C41H67N11O14S4 B12368044 p53 (232-240)

p53 (232-240)

Cat. No.: B12368044
M. Wt: 1066.3 g/mol
InChI Key: BQZORONQBOCJGB-NOFINNCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH is a synthetic nonapeptide with the sequence Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met. Key structural features include:

  • Two cysteine (Cys) residues at positions 4 and 8, which may form a disulfide bond under oxidative conditions, a common motif in bioactive peptides .
  • Methionine (Met) residues at positions 3 and 9, which are sulfur-containing amino acids prone to oxidation.
  • A Ser-Ser dipeptide motif at positions 6–7, which could serve as a phosphorylation or glycosylation site in biological systems.
  • Lysine (Lys) at the N-terminus, contributing a positive charge, and asparagine (Asn) at position 5, which may participate in hydrogen bonding.

Properties

Molecular Formula

C41H67N11O14S4

Molecular Weight

1066.3 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C41H67N11O14S4/c1-69-13-10-24(45-35(59)26(15-21-6-8-22(55)9-7-21)47-33(57)23(43)5-3-4-12-42)34(58)51-31(20-68)40(64)48-27(16-32(44)56)36(60)49-28(17-53)37(61)50-29(18-54)38(62)52-30(19-67)39(63)46-25(41(65)66)11-14-70-2/h6-9,23-31,53-55,67-68H,3-5,10-20,42-43H2,1-2H3,(H2,44,56)(H,45,59)(H,46,63)(H,47,57)(H,48,64)(H,49,60)(H,50,61)(H,51,58)(H,52,62)(H,65,66)/t23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

BQZORONQBOCJGB-NOFINNCCSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CSCCC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for the synthesis of larger quantities of peptides with high purity and efficiency. The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry is common in these processes .

Chemical Reactions Analysis

Types of Reactions

H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of cyclic peptides or cross-linked structures.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkylating agents like iodoacetamide for cysteine modification.

Major Products

    Disulfide-linked peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

    Modified peptides: Obtained through substitution reactions.

Scientific Research Applications

H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH: has numerous applications in scientific research:

Mechanism of Action

The mechanism by which H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH exerts its effects depends on its specific application. In biological systems, peptides often interact with specific molecular targets, such as receptors or enzymes, to modulate their activity. For example, the cysteine residues in the peptide can form disulfide bonds with target proteins, altering their structure and function. The lysine and tyrosine residues can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxytocin (H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH)

  • Sequence/Structure : Contains a conserved Cys1–Cys6 disulfide bridge critical for its cyclic structure and hormonal activity .
  • Functional Motifs : The Tyr-Ile-Gln-Asn motif is essential for receptor binding.
  • Molecular Weight : 1,007.42 Da .
  • Key Difference : Oxytocin lacks methionine and serine repeats but shares the Cys-Asn-Cys motif. The target peptide’s Ser-Ser and Met residues may confer distinct stability or redox sensitivity.

H-(L-Tyr-D-Tyr)₄-Lys-OH

  • Sequence/Structure : Alternating D- and L-tyrosine residues create a rigid, crystallizable backbone .
  • Functional Implications: The stereochemical arrangement enhances structural stability, unlike the target peptide’s all-L-amino-acid sequence.
  • Molecular Weight: Not explicitly stated, but the alternating Tyr residues likely increase hydrophobicity compared to the target peptide.

Z-Lys(Z)-Ser-OH

  • Sequence/Structure : A protected lysine-serine dipeptide with benzyloxycarbonyl (Z) groups .
  • Key Difference : The Z groups enhance stability during synthesis but limit biological activity.

Data Table: Structural and Functional Comparison

Compound Sequence/Key Features Molecular Weight (Da) Key Residues Structural/Functional Notes
H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met ~1,150 Cys⁴, Cys⁸, Met³,⁹ Potential disulfide bond; redox-sensitive Met residues
Oxytocin (free acid) Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly 1,007.42 Cys¹,⁶, Tyr² Hormonal activity; cyclic disulfide
H-(L-Tyr-D-Tyr)₄-Lys-OH Alternating D/L-Tyr repeats Not reported Tyr (D/L isomers) Crystallographic rigidity
Z-Lys(Z)-Ser-OH Protected lysine-serine dipeptide 513.53 Z-protected Lys Synthetic intermediate

Research Findings and Implications

  • Disulfide Bond Potential: The Cys⁴–Cys⁸ motif in the target peptide mirrors oxytocin’s structural framework, suggesting possible bioactive conformations .
  • Methionine Sensitivity : Unlike oxytocin, the target’s Met residues may limit its stability under oxidative conditions, necessitating formulation in reducing environments .
  • Ser-Ser Motif : This dipeptide is absent in compared compounds but is analogous to phosphorylation sites in signaling peptides (e.g., kinase substrates).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.